molecular formula C13H14ClN3O B11854192 4-(o-Tolyloxy)picolinimidamide hydrochloride CAS No. 1179361-88-6

4-(o-Tolyloxy)picolinimidamide hydrochloride

Katalognummer: B11854192
CAS-Nummer: 1179361-88-6
Molekulargewicht: 263.72 g/mol
InChI-Schlüssel: ZJJCJSGHXLDVTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(o-Tolyloxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C13H14ClN3O and a molecular weight of 263.73 g/mol . This compound is known for its unique structure, which includes a picolinimidamide core substituted with an o-tolyloxy group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 4-(o-Tolyloxy)picolinimidamide hydrochloride typically involves the reaction of picolinimidamide with o-tolyloxy reagents under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

4-(o-Tolyloxy)picolinimidamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the o-tolyloxy group can be replaced with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-(o-Tolyloxy)picolinimidamide hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(o-Tolyloxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-(o-Tolyloxy)picolinimidamide hydrochloride can be compared with other similar compounds, such as:

    4-(p-Tolyloxy)picolinimidamide hydrochloride: Similar structure but with a para-substituted tolyloxy group.

    4-(m-Tolyloxy)picolinimidamide hydrochloride: Similar structure but with a meta-substituted tolyloxy group.

    4-(Phenoxy)picolinimidamide hydrochloride: Similar structure but with a phenoxy group instead of a tolyloxy group.

The uniqueness of this compound lies in its ortho-substitution, which can lead to different chemical and biological properties compared to its para- and meta-substituted counterparts .

Eigenschaften

CAS-Nummer

1179361-88-6

Molekularformel

C13H14ClN3O

Molekulargewicht

263.72 g/mol

IUPAC-Name

4-(2-methylphenoxy)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C13H13N3O.ClH/c1-9-4-2-3-5-12(9)17-10-6-7-16-11(8-10)13(14)15;/h2-8H,1H3,(H3,14,15);1H

InChI-Schlüssel

ZJJCJSGHXLDVTL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OC2=CC(=NC=C2)C(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.